The Physicochemical Profile of Dimepranol-d6: An In-depth Technical Guide for Researchers
The Physicochemical Profile of Dimepranol-d6: An In-depth Technical Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Introduction: The Significance of Isotopic Labeling in Pharmaceutical Research
In the landscape of modern drug development and bioanalysis, the use of stable isotope-labeled (SIL) compounds is a cornerstone of precision and accuracy. Deuterium (²H or D), a stable isotope of hydrogen, offers a powerful tool for elucidating metabolic pathways, quantifying drug concentrations in biological matrices, and serving as an ideal internal standard in mass spectrometry-based assays. This technical guide provides a comprehensive overview of the physicochemical properties of Dimepranol-d6, a deuterated analog of Dimepranol. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the application of this critical analytical standard.
Dimepranol, or 1-(dimethylamino)propan-2-ol, is a component of the immunomodulatory drug Inosine Acedoben Dimepranol (also known as Inosine Pranobex or Isoprinosine).[1] Inosine Pranobex is utilized for its ability to enhance the body's immune response against various viral infections.[2] The incorporation of six deuterium atoms into the Dimepranol molecule to create Dimepranol-d6 provides a mass shift that allows for its clear differentiation from the unlabeled endogenous or administered Dimepranol, without significantly altering its chemical properties. This makes Dimepranol-d6 an invaluable tool for pharmacokinetic and bioequivalence studies, where precise quantification is paramount.
Part 1: Core Physicochemical Characteristics of Dimepranol-d6
The fundamental physicochemical properties of Dimepranol-d6 are summarized in the table below. This data has been compiled from reputable chemical suppliers and databases.
| Property | Value | Source(s) |
| Chemical Name | (±)-1-[(Dimethyl-d6)amino]-2-propanol | [3][4] |
| Synonyms | (±)-1-(N,N-Dimethyl-d6)amino]-2-propanol | [3][4] |
| CAS Number | 97964-89-1 | [3][5] |
| Molecular Formula | C₅H₇D₆NO | [3][6] |
| Molecular Weight | 109.20 g/mol | [3][6] |
| Appearance | Colorless Oil | [3] |
| Isotopic Purity | >99.9% (d6) | [3] |
| Chemical Purity | ≥97% | [3] |
| Solubility | Soluble in Chloroform (Slightly), Methanol (Slightly) | [3] |
| Storage Conditions | Long Term Storage at 4°C | [3] |
Part 2: Synthesis of Dimepranol-d6
The synthesis of deuterated amines such as Dimepranol-d6 typically involves the introduction of deuterium atoms at specific positions in the molecule. A common and effective method for this is reductive amination.[8][9] A plausible synthetic route for Dimepranol-d6 would involve the reaction of 1-amino-2-propanol with a deuterated methylating agent.
A potential synthetic pathway is outlined below:
Caption: Plausible synthetic route for Dimepranol-d6 via reductive amination.
In this proposed pathway, 1-amino-2-propanol is reacted with a deuterated formaldehyde source (formaldehyde-d2) to form a deuterated imine intermediate. This intermediate is then reduced using a deuterium-donating reducing agent, such as sodium cyanoborodeuteride (NaBD₃CN), to yield Dimepranol-d6. This two-step, one-pot reaction is a common strategy for the synthesis of deuterated N-methylated amines.[9]
Part 3: Mechanism of Action of Dimepranol (as Inosine Acedoben Dimepranol)
Dimepranol is a constituent of Inosine Acedoben Dimepranol, a drug known for its immunomodulatory properties.[2] Its mechanism of action is multifaceted, primarily involving the enhancement of the host's immune response to viral infections. The key pathways are illustrated in the diagram below.
Caption: Simplified signaling pathway of Inosine Acedoben Dimepranol's immunomodulatory effects.
Inosine Acedoben Dimepranol stimulates T-lymphocyte proliferation and differentiation.[2] This leads to an increased production of key cytokines, including Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[2] IL-2 further promotes the activation and proliferation of Natural Killer (NK) cells, which are crucial for recognizing and eliminating virally infected cells.[2] IFN-γ enhances the phagocytic activity of macrophages and further boosts the antiviral state.[2] This cascade of events results in a more robust and effective cell-mediated immune response against viral pathogens.
Part 4: Application of Dimepranol-d6 in Quantitative Analysis
The primary application of Dimepranol-d6 is as an internal standard (IS) for the quantitative analysis of Dimepranol in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is considered the gold standard in bioanalysis as it corrects for variability in sample preparation, injection volume, and matrix effects.
Experimental Protocol: Quantification of Dimepranol in Human Plasma using LC-MS/MS with Dimepranol-d6 as an Internal Standard
This protocol is adapted from a validated method for a similar small molecule and its deuterated internal standard in plasma.[2][10]
1. Materials and Reagents:
-
Dimepranol analytical standard
-
Dimepranol-d6 (Internal Standard)
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
2. Preparation of Stock and Working Solutions:
-
Dimepranol Stock Solution (1 mg/mL): Accurately weigh and dissolve Dimepranol in methanol.
-
Dimepranol-d6 Stock Solution (1 mg/mL): Accurately weigh and dissolve Dimepranol-d6 in methanol.
-
Dimepranol Working Solutions: Prepare a series of working solutions by serially diluting the Dimepranol stock solution with 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.
-
Dimepranol-d6 Working Solution (Internal Standard): Dilute the Dimepranol-d6 stock solution with acetonitrile to a final concentration of 100 ng/mL.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 300 µL of the Dimepranol-d6 working solution (in acetonitrile).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate Dimepranol from endogenous plasma components. For example:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95% to 5% B
-
3.6-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Dimepranol: Precursor ion (Q1) m/z → Product ion (Q3) m/z (To be determined by infusion and optimization).
-
Dimepranol-d6: Precursor ion (Q1) m/z → Product ion (Q3) m/z (To be determined by infusion and optimization).
-
5. Data Analysis:
-
Quantification is based on the peak area ratio of the analyte (Dimepranol) to the internal standard (Dimepranol-d6).
-
A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations.
-
The concentration of Dimepranol in unknown samples is determined from the calibration curve using linear regression with a weighting factor (e.g., 1/x²).
Workflow for LC-MS/MS Analysis
Caption: A typical workflow for the quantitative analysis of Dimepranol in plasma using Dimepranol-d6 as an internal standard.
Conclusion
Dimepranol-d6 is a high-purity, stable isotope-labeled internal standard that is essential for the accurate and precise quantification of Dimepranol in biological matrices. Its physicochemical properties are nearly identical to its unlabeled counterpart, ensuring it effectively tracks the analyte throughout the analytical process. This technical guide has provided a comprehensive overview of the key characteristics of Dimepranol-d6, its plausible synthesis, the mechanism of action of its parent compound, and a detailed protocol for its application in a validated LC-MS/MS method. The information and protocols presented herein are intended to empower researchers to develop and implement robust and reliable bioanalytical assays for Dimepranol, contributing to a deeper understanding of its pharmacokinetics and clinical efficacy.
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